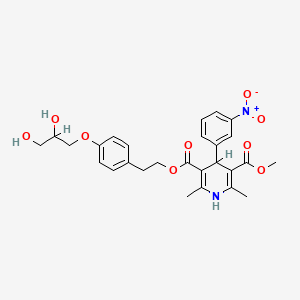

2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid

概述

描述

RS-93522 是一种二氢吡啶类钙通道阻滞剂。它是一种小分子药物,分子式为 C27H30N2O9。 该化合物因其潜在的治疗应用而被研究,特别是在治疗高血压等心血管疾病方面 .

准备方法

合成路线和反应条件

RS-93522 的合成涉及二氢吡啶核心结构的制备。反应通常从醛、β-酮酯和氨或铵盐的缩合开始。反应条件通常包括使用乙醇等溶剂和乙酸等催化剂。 将混合物在回流下加热以促进二氢吡啶环的形成 .

工业生产方法

在工业环境中,RS-93522 的生产可能涉及类似的合成路线,但规模更大。 该工艺针对更高产率和纯度进行了优化,通常涉及额外的纯化步骤,例如重结晶或色谱法,以确保最终产品符合药典标准 .

化学反应分析

反应类型

RS-93522 经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成吡啶衍生物。

还原: 还原反应可以将二氢吡啶环转化为四氢吡啶环或完全饱和的哌啶环。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾或三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产品

科学研究应用

Pharmacological Applications

1. Calcium Channel Blockade

The primary application of this compound lies in its ability to act as a calcium channel blocker . Dihydropyridine derivatives are well-known for their role in inhibiting calcium influx into cardiac and smooth muscle cells. This mechanism leads to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Antihypertensive Effects : Studies have indicated that derivatives similar to this compound exhibit significant antihypertensive properties due to their calcium channel blocking activity.

2. Antioxidant Activity

The presence of hydroxyl groups in the structure may confer additional antioxidant properties. Preliminary studies suggest that these groups can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high purity. The synthetic pathway often includes:

- Formation of the dihydropyridine ring.

- Introduction of functional groups such as the propoxy and nitrophenyl substituents.

Modifications to the structure can lead to the development of analogs with improved pharmacological profiles or reduced side effects.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific interactions between this compound and various biological targets involved in cardiovascular regulation.

Molecular Docking Studies : These studies have indicated favorable binding affinities to calcium channels and other receptors involved in vasodilation processes. In vitro assays further support these findings by demonstrating significant reductions in intracellular calcium levels upon treatment with this compound.

Clinical Implications : Ongoing research aims to assess the long-term effects and safety profile of this compound in clinical settings. Early-stage trials suggest promising results in lowering blood pressure without significant adverse effects commonly associated with traditional calcium channel blockers.

作用机制

RS-93522 通过阻断电压门控钙通道发挥作用。这种抑制阻止了钙离子进入细胞,特别是在血管平滑肌细胞和心肌细胞中。通过降低细胞内钙水平,RS-93522 导致血管平滑肌松弛,从而导致血管舒张,随后血压下降。 此外,已发现它抑制磷酸二酯酶活性,这可能有助于其心血管作用 .

相似化合物的比较

RS-93522 与其他二氢吡啶类钙通道阻滞剂如硝苯地平和氨氯地平相似。它具有一些独特的特性,使其区别于这些化合物:

硝苯地平: RS-93522 和硝苯地平都抑制钙通道,但 RS-93522 还具有磷酸二酯酶抑制活性,而硝苯地平则没有.

氨氯地平: 虽然两种化合物都用于治疗高血压,但 RS-93522 显示出不同的药代动力学特征,并可能提供替代的治疗益处.

类似化合物清单

- 硝苯地平

- 氨氯地平

- 非洛地平

- 伊斯拉地平

生物活性

The compound 2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid , also known as RS-93522 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula

- Molecular Weight : 526.5 g/mol

- CAS Number : 104060-12-0

- Chemical Structure : The compound consists of a pyridine backbone with multiple functional groups including a nitrophenyl moiety and a dihydroxypropoxy substituent.

Research indicates that RS-93522 exhibits several biological activities primarily through the inhibition of specific kinases and pathways involved in cancer progression:

- MEK1/2 Inhibition : The compound has been identified as an inhibitor of MEK1/2 kinases. This inhibition leads to decreased proliferation in various leukemia cell lines such as MV4-11 and MOLM13, with IC50 values reported at approximately 0.3 µM and 1.2 µM respectively .

- Anticancer Activity : In vitro studies have shown that RS-93522 can inhibit the growth of several cancer cell lines, including those from breast (MCF7) and lung (A549) cancers. The compound's activity was evaluated using the National Cancer Institute's 60 cell line screening protocol, where it demonstrated varying degrees of cytotoxicity .

Table 1: Summary of In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 0.34 | Breast |

| A549 | 0.28 | Lung |

| MV4-11 | 0.3 | Leukemia |

| MOLM13 | 1.2 | Leukemia |

Case Studies

Several case studies have highlighted the efficacy of RS-93522 in preclinical models:

- Study on Acute Leukemia : In a study involving acute biphenotypic leukemia cells, RS-93522 effectively inhibited cell proliferation and downregulated phospho-ERK1/2 levels, indicating its potential as a therapeutic agent for leukemia .

- Xenograft Models : Nude mouse xenograft models demonstrated dose-dependent growth inhibition in tumors derived from BRAF mutant lines when treated with RS-93522, showcasing its potential for targeted cancer therapy .

Toxicity Assessment

Toxicological evaluations indicate that RS-93522 exhibits a maximum tolerated dose at approximately 100 mg/kg in rodent models, with significant toxicity observed at higher doses . Further studies are required to fully understand the compound's safety profile.

Pharmacokinetic Properties

The pharmacokinetics of RS-93522 have been characterized by high oral bioavailability (56–109%), suggesting effective systemic exposure following oral administration .

属性

CAS 编号 |

104060-12-0 |

|---|---|

分子式 |

C27H30N2O9 |

分子量 |

526.5 g/mol |

IUPAC 名称 |

5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |

InChI 键 |

QLNAYPDWIWUVHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。